molecular formula BNaO₃ B106460 Dexol CAS No. 7632-04-4

Dexol

Cat. No.: B106460
CAS No.: 7632-04-4
M. Wt: 81.8 g/mol
InChI Key: YKLJGMBLPUQQOI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexol is a synthetic compound known for its role as a proton pump inhibitor. It is primarily used to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. This compound works by inhibiting the gastric H+/K±ATPase enzyme, which is responsible for the final step in the production of gastric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dexol is synthesized through a multi-step chemical process. The synthesis typically involves the formation of a benzimidazole ring, which is a key structural component of the compound. The process begins with the reaction of an appropriate aniline derivative with a carboxylic acid to form an amide. This amide is then cyclized to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to minimize impurities. The final product is often formulated into enteric-coated tablets to protect it from degradation in the acidic environment of the stomach .

Chemical Reactions Analysis

Types of Reactions: Dexol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dexol has a wide range of applications in scientific research:

Mechanism of Action

Dexol exerts its effects by specifically inhibiting the H+/K±ATPase enzyme located on the secretory surface of gastric parietal cells. This enzyme is responsible for the exchange of hydrogen and potassium ions, which is the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces the production of gastric acid, thereby alleviating symptoms associated with excessive acid production .

Comparison with Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Pantoprazole
  • Esomeprazole

Comparison: Dexol is unique among proton pump inhibitors due to its specific molecular structure, which allows for a faster onset of action and higher stability in the stomach. Unlike some other proton pump inhibitors, this compound is highly selective and irreversible in its inhibition of the H+/K±ATPase enzyme, making it particularly effective in reducing gastric acid production .

Properties

IUPAC Name

sodium;oxidooxy(oxo)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BHO3.Na/c2-1-4-3;/h3H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLJGMBLPUQQOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=O)O[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

11138-47-9 (Parent)
Record name Sodium perborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4042414
Record name Sodium peroxoborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, White hygroscopic solid; Produces oxygen gas when dissolved in water; [Hawley] White to yellowish hygroscopic solid; [CAMEO] White odorless crystalline granules; [MSDSonline]
Record name Perboric acid (HBO(O2)), sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium perborate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7146
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

White, amorphous powder

CAS No.

7632-04-4
Record name Sodium perborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perboric acid (HBO(O2)), sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium peroxoborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium peroxometaborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM PERBORATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y52BK1W96C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SODIUM PERBORATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1676
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

The bleaching composition consisting of the detergent composition of Example I plus the bleaching system consisting of the sodium perborate and the sodium acetyloxybenzene sulfonate was placed in a beaker of water. The amount of detergent composition and bleach activator added to the beaker of water corresponded to 1250 ppm and a maximum theoretical amount of available oxygen from percarboxylic acid of 10 ppm, respectively. The molar ratio of hydrogen peroxide yielded by sodium perborate to sodium acetyloxybenzene sulfonate was 1. The water in the beaker was 37° C. and contained 7 grains/gallon water hardness.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium acetyloxybenzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The anionic surface active agent can be added to either an aqueous solution of sodium carbonate or sodium borate, or to the aqueous hydrogen peroxide. Further, the order of mixing or addition is optional in this invention. More specifically, high specific volume sodium percarbonate or sodium perborate can be obtained in similar fashion (1) by adding the surface active agent to an aqueous solution of sodium carbonate or sodium borate and either (a) adding the resulting solution to aqueous hydrogen peroxide, or (b) adding aqueous hydrogen peroxide to the above-mentioned solution, or (2) by adding the surface active agent to aqueous hydrogen peroxide and either (a) adding the resulting solution to an aqueous solution of sodium carbonate or sodium borate, or (b) by adding an aqueous solution of sodium carbonate or sodium borate to the above-mentioned hydrogen peroxide solution. In this invention, 15 to 70 percent by weight aqueous solution of sodium carbonate and 10 to 100 percent by weight aqueous hydrogen peroxide are used. Alternatively, 1 to 70 percent by weight aqueous solution of sodium borate and 5 to 100 percent by weight aqueous hydrogen peroxide are used. When sodium carbonate or sodium borate is not entirely dissolved, the slurry liquid may be used. Furthermore, according to this invention, solid sodium carbonate or sodium borate itself can be added to aqueous hydrogen peroxide containing a surface active agent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Five hundred (500) ml of deionized water was added to a U.S. Testing, Inc. Terg-O-Tometer bath maintained at a temperature of 120° F and the hardness level of the water adjusted to 150 ppm as CaCO3 (Ca/Mg = 3/2 on a molar basis). The peroxide-based bleach (sodium perborate tetrahydrate) and metal cyanamide activator (crude calcium cyanamide) were then added to the wash water in the concentrations shown in Table I, and the water agitated to avoid localized concentrations of any one additive. The pH of the water in the bath was maintained in the general range of 10-11.5 throughout the test. Although sodium perborate and calcium cyanamide give alkaline solutions, a detergent was used to simulate home laundry conditions. In this example Tide containing 12.3 percent phosphorus (Tide, 12.3%P) was employed as the detergent. Finally, four swatches, measuring 4 × 4, of EMPA 115 cloth (a standard cotton bleach test cloth soiled with sulfur black dye) were introduced into the wash water and the agitator run for 10 minutes at 100 rpm. At the conclusion of the wash cycle, the swatches were removed and rinsed by squeezing under a tap. The test cloths were then dried and the reflectance values measured on a Gardner Reflectometer, Model UX-2, utilizing a G (green) filter. The change that occurred as a result of the bleach/wash cycle was reported as the change in percent reflectance value (ΔR), which equals the difference between the reflectance of the swatch after bleaching and the reflectance of the same swatch before bleaching. Thus the larger the ΔR value, the more effective the bleaching action.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
( 500 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ca Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.